Field: Material Science
Methods: Traditional fluorinated polyolefins can be modified through chemical methods to produce functional materials.
3'-Fluoro-biphenyl-4-ylamine, with the chemical formula , is an organic compound characterized by a biphenyl structure where a fluorine atom is substituted at the 3' position and an amine group at the 4 position of one of the phenyl rings. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its molecular structure contributes to its unique physical and chemical properties, which are important for its functionality in
Research indicates that 3'-fluoro-biphenyl-4-ylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been shown to possess:
The synthesis of 3'-fluoro-biphenyl-4-ylamine can be achieved through several methods:
3'-Fluoro-biphenyl-4-ylamine has potential applications across various domains:
Interaction studies involving 3'-fluoro-biphenyl-4-ylamine focus on its reactivity with other chemical entities and biological systems:
Several compounds share structural similarities with 3'-fluoro-biphenyl-4-ylamine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluoroaniline | Amino group at para position | Simpler structure; lacks biphenyl framework |
| 3-Fluorobiphenyl | Fluorine at 3 position on biphenyl | No amine group; mainly used in materials |
| 4-Aminobiphenyl | Amino group at para position | Lacks fluorine; used in dye synthesis |
| 3-Fluoro-[1,1'-biphenyl]-4-amine | Similar biphenyl structure | Different substitution pattern |
These compounds highlight the uniqueness of 3'-fluoro-biphenyl-4-ylamine through its specific substitution pattern and functional groups, which influence its reactivity and potential applications in various fields .
Irritant